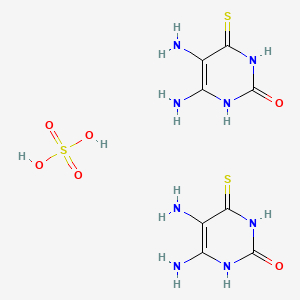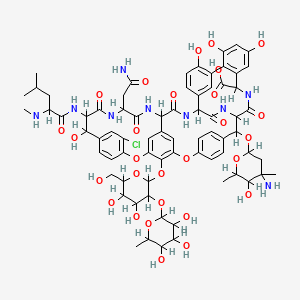
4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt is a pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is notable for its unique structure, which includes amino, hydroxy, and mercapto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,4,5-triaminopyrimidine.
Reaction with Sulfur Sources:
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents.
Formation of Hemisulfate Salt: The final step involves the formation of the hemisulfate salt by reacting the compound with sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the amino groups.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Disulfides: Formed from the oxidation of the mercapto group.
Amines: Resulting from the reduction of the amino groups.
Substituted Pyrimidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. Its unique structure allows it to participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4,6-Diamino-2-mercaptopyrimidine: Similar structure but lacks the hydroxy group.
2,4-Diamino-6-hydroxy-5-mercaptopyrimidine: Similar functional groups but different positions on the pyrimidine ring.
Uniqueness
4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5,6-diamino-4-sulfanylidene-1H-pyrimidin-2-one;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6N4OS.H2O4S/c2*5-1-2(6)7-4(9)8-3(1)10;1-5(2,3)4/h2*5H2,(H4,6,7,8,9,10);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMIQTKEFQJCPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=S)N)N.C1(=C(NC(=O)NC1=S)N)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N8O6S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718721 |
Source


|
| Record name | Sulfuric acid--5,6-diamino-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117043-64-8 |
Source


|
| Record name | Sulfuric acid--5,6-diamino-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)


![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/new.no-structure.jpg)
![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)




![2,2'-Dihydroxy-[1,1'-binaphthalene]-6,6'-disulfonic Acid SodiuM Salt](/img/structure/B1147165.png)
